![molecular formula C27H44O4 B1434587 (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid CAS No. 1246298-66-7](/img/structure/B1434587.png)
(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Overview
Description
3β ,7β -dihydroxy-5-cholestenoic acid (3β ,7β -diHCA) is associated with plasma and is a C27 acid. 3β ,7β -diHCA is synthesized from 3β -hydroxy-7-oxocholest-5-en-(25R)26-oic acid (3β H,7O-CA) by the action of the enzyme hydroxysteroid 11-β dehydrogenase 1.
Scientific Research Applications
Crystallographic Studies
- This compound, similar to other complex steroidal structures, has been the subject of various crystallographic studies. For instance, the crystal structure of related compounds often reveals intricate molecular interactions and conformations, such as chair, half-chair, and envelope conformations in different rings of the steroidal structure, as well as interactions like hydrogen bonding and C—H⋯O interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhang, Bao, Wu, Yu, & Li, 2012). These studies contribute to a better understanding of the molecular structure and potential interactions of such compounds.
Molecular Modifications and Biological Applications
- Steroidal compounds similar to (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid have been modified to explore various biological applications. For example, modifications of steroidal structures have been investigated for their potential as androgen biosynthesis inhibitors (Djigoué, Simard, Kenmogne, & Poirier, 2012). Such research is valuable for developing therapeutic agents targeting hormonal pathways.
Synthesis and Characterization of Novel Compounds
- The steroidal framework of compounds like (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid provides a basis for synthesizing novel compounds. Research has been conducted on the synthesis of derivatives for applications such as liver X receptor agonists, highlighting their potential in regulating cholesterol metabolism and related diseases (Ching, 2013).
Exploration in Medicinal Chemistry
- Derivatives of such steroidal compounds have been explored in medicinal chemistry for their potential therapeutic applications. This includes the synthesis and structural elucidation of compounds with potential antimicrobial and antitumor activities, as seen in studies involving triorganotin(IV) derivatives of sodium deoxycholate (Shaheen, Ali, Rosario, & Shah, 2014).
Drug Design and Computational Studies
- Computational studies and drug design research have utilized steroidal structures similar to (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid. These studies aim to discover new therapeutic agents, particularly against resistant bacterial strains like MRSA, by evaluating the binding energies and interactions of steroidal components with target proteins (Skariyachan et al., 2011).
properties
IUPAC Name |
(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSAWZGYQXRBS-WMYDBBFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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